Methyl 5-Bromo-6-methoxy-3-nitropicolinate
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Overview
Description
Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a chemical compound with the molecular formula C8H7BrN2O5 and a molecular weight of 291.06 g/mol . This compound is a derivative of picolinic acid and contains bromine, methoxy, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate typically involves the bromination of 6-methoxy-3-nitropicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-6-methoxy-3-nitropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of Methyl 5-Amino-6-methoxy-3-nitropicolinate.
Oxidation: Formation of Methyl 5-Bromo-6-carboxy-3-nitropicolinate.
Scientific Research Applications
Methyl 5-Bromo-6-methoxy-3-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-methoxy-3-nitropicolinate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Bromo-3-methoxypicolinate: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-Bromo-6-chloronicotinate: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.
Methyl nicotinate: Lacks both bromine and nitro groups, used primarily for its vasodilatory effects.
Uniqueness
Methyl 5-Bromo-6-methoxy-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C8H7BrN2O5 |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
methyl 5-bromo-6-methoxy-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN2O5/c1-15-7-4(9)3-5(11(13)14)6(10-7)8(12)16-2/h3H,1-2H3 |
InChI Key |
QPVGOLKZNPEDMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
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